1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOLE
Overview
Description
1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOLE is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.34 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-phenoxybutyl)-1H-benzimidazole is 266.141913202 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
DNA Topoisomerase I Inhibitors
Benzimidazole derivatives exhibit a broad spectrum of biological properties. A study by Alpan, Gunes, and Topçu (2007) synthesized three 1H-benzimidazole derivatives, evaluating their effects on mammalian type I DNA topoisomerase activity. Among these, a derivative showed potent topoisomerase I inhibition, indicating the potential application of such compounds in cancer research where DNA topoisomerase I plays a crucial role in DNA replication and cell division (Alpan, Gunes, & Topçu, 2007).
Antimicrobial Activity
Salahuddin et al. (2017) explored the antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives. The synthesized compounds exhibited significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus flavus. This study highlights the potential use of benzimidazole derivatives in developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Metal(II) Complexes for DNA Binding and Antibacterial Activity
Khalid Mahmood and colleagues (2019) synthesized benzimidazole Schiff base and its metal(II) complexes, exploring their DNA binding and antibacterial activities. The study found that the Ni(II) complex showed promising results against all bacterial strains tested, indicating the potential for benzimidazole derivatives in therapeutic applications involving DNA interactions (Khalid Mahmood et al., 2019).
Antioxidant Properties
Dvornikova and colleagues (2019) investigated the antioxidant properties of benzimidazole derivatives with isobornylphenol fragments. Their study identified compounds with significant ability to protect biomolecules and cells under conditions of acute oxidative stress, underscoring the potential of benzimidazole derivatives in developing antioxidant therapies (Dvornikova et al., 2019).
Properties
IUPAC Name |
1-(4-phenoxybutyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-8-15(9-3-1)20-13-7-6-12-19-14-18-16-10-4-5-11-17(16)19/h1-5,8-11,14H,6-7,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRCBROAQIVXFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCN2C=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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